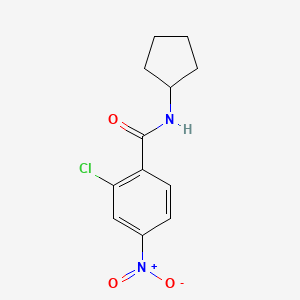

![molecular formula C22H18O4 B5603938 3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5603938.png)

3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The synthesis and analysis of furo[3,2-g]chromen-7-one derivatives have been a subject of interest due to their potential biological activities and chemical properties. These compounds belong to a broader class of chemicals known as coumarins, which are recognized for their diverse pharmacological properties and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related furo[3,2-g]chromen-7-one derivatives often involves regioselective [4+2]-cycloaddition reactions, as demonstrated by Shults et al. (2010), who developed methods for synthesizing 7-(furan-2-yl)-substituted benzo[c] chromen-6,9-diones using coumarin-3-carboxylic acids and 2-(3-trimethylsiloxybuta-1,3-dien-1-yl)furans, catalyzed efficiently with L-proline (Shults et al., 2010).

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction. For example, Padilla-Martínez et al. (2011) reported the molecular and supramolecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, obtained through the oxidative cyclization of 1-phenylhydrazono chromen-2-ones (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties

The reactivity of furo[3,2-g]chromen-7-one derivatives toward nucleophiles has been explored, revealing the potential for creating a wide array of novel compounds. For instance, Ali et al. (2020) synthesized a novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal and studied its reactivity with primary amines and di-nucleophiles, leading to the formation of novel benzofuran derivatives (Ali et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, of furo[3,2-g]chromen-7-one derivatives can be assessed through experimental studies. However, specific data on the compound may require targeted synthetic and analytical approaches to ascertain.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activities, of furo[3,2-g]chromen-7-one derivatives have been the focus of various studies. Ghorbani and Kiyani (2014) showcased the facile synthesis of 7-arylbenzo[f]chromeno[4,3-b]chromen-6(7H)-one derivatives using a one-pot strategy, indicating the versatility of these compounds in chemical synthesis (Ghorbani & Kiyani, 2014).

科学的研究の応用

Synthesis and Bioactivity

Isobenzofuranone Derivatives from Phyllanthus emblica : Two new isobenzofuranone derivatives were isolated from the fruit of Phyllanthus emblica, demonstrating good antioxidant activity. These compounds highlight the potential medicinal applications of furochromen derivatives in antioxidant therapies (Gao et al., 2019).

Efficient Synthesis in Aqueous Media : A study described the synthesis of furo[3,2-c]chromenes using a mild and efficient method, showcasing the potential for creating functionalized derivatives with varied bioactivities through simple synthetic routes (Khalilzadeh et al., 2011).

Fluorescence and Metal Interaction Properties : Research on racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one and its derivatives showed these compounds as potential fluorescent probes, suggesting their utility in analytical and medicinal chemistry for detecting metal ions (Gülcan et al., 2021).

Synthetic Applications

Three-Component Synthesis : A study reported the one-pot synthesis of 7-arylbenzo[f]chromeno[4,3-b]chromen-6(7H)-one derivatives in aqueous media, highlighting a versatile method for creating complex chromene structures that could have diverse scientific applications (Ghorbani & Kiyani, 2014).

Regioselective Bromination and Rearrangement : The regioselective bromination and rearrangement of chromen-2-one derivatives showed a pathway to structurally diverse compounds, underlining the synthetic versatility of chromene derivatives for various applications (Yang, 2010).

Microwave-Assisted Cyclization : A study explored microwave-assisted cyclization for synthesizing 6H-benzo[c]chromen-6-ones and their analogues, demonstrating an efficient method for creating compounds with potential in photochromic materials and biologically active molecules (Dao et al., 2018).

特性

IUPAC Name |

3,5,9-trimethyl-2-(4-methylbenzoyl)furo[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c1-11-5-7-15(8-6-11)19(24)22-13(3)17-10-16-12(2)9-18(23)25-20(16)14(4)21(17)26-22/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTLHXOLLNKZIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C(=C4C(=C3)C(=CC(=O)O4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5603877.png)

![methyl 3-nitro-5-{[(3-pyridinylmethyl)amino]carbonyl}benzoate](/img/structure/B5603889.png)

![2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5603897.png)

![7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole](/img/structure/B5603914.png)

![4-methyl-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-phenylpyrimidine](/img/structure/B5603918.png)

![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5603946.png)

![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5603953.png)

![2-(2,4-difluorophenoxy)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B5603966.png)

![3-{(3R*,4S*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5603970.png)

![2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-(trifluoromethyl)pyridine](/img/structure/B5603973.png)